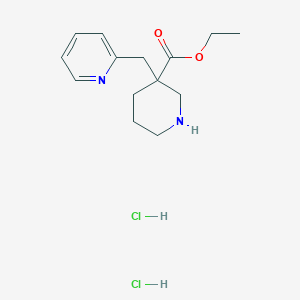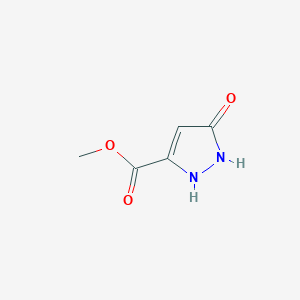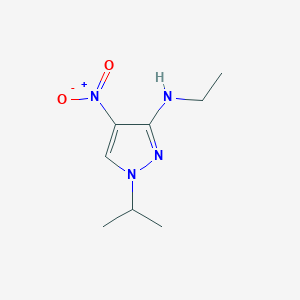
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and an amino acid. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorene group attached to an amino acid via a methyloxycarbonyl linkage . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties, such as melting point, solubility, and stability, could be predicted based on its structural features .Applications De Recherche Scientifique
Synthesis of Protected β-Amino Acids
The compound is used in the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids. The Arndt-Eistert protocol is applied starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids .
Hydrogel Formation
Fmoc-D-beta-Homoleucine is used in the formation of hydrogels. These hydrogels are formed due to the formation of a supramolecular nanostructure. They are utilized as scaffold materials for cell culture .
Biomedical Applications
Fmoc-D-beta-Homoleucine is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides. These hydrogels have potential biomedical applications, such as tissue engineering and drug delivery .
Peptide-based Materials
Fmoc-D-beta-Homoleucine is used in the creation of peptide-based materials. These materials are formed by self-assembling peptide derivatives, which have attracted rapidly increasing attention for the fabrication of various biofunctional materials .
Fabrication of Supramolecular Nanostructures
Fmoc-D-beta-Homoleucine is used in the fabrication of supramolecular nanostructures. These nanostructures consist of self-assembling peptide derivatives .
Chemical Synthesis
Fmoc-D-beta-Homoleucine is used in chemical synthesis. It is used in the synthesis of other compounds and has applications in areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSABQQLLRFIJ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
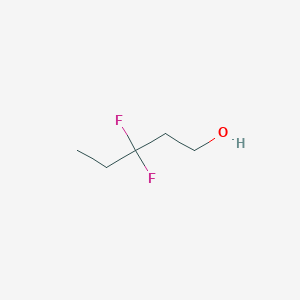
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)
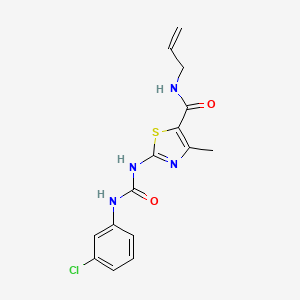
![2-Fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2656642.png)
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)
![2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2656644.png)
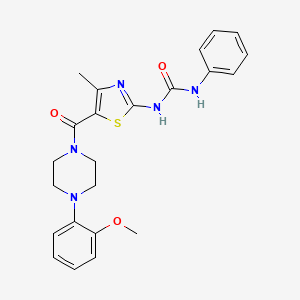
![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)
